![molecular formula C13H24O2 B14501008 2-[(Oct-5-en-2-yl)oxy]oxane CAS No. 63043-82-3](/img/structure/B14501008.png)
2-[(Oct-5-en-2-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-5-en-2-yl)oxy]oxane typically involves the reaction of oct-5-en-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired ether. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common in industrial settings to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Oct-5-en-2-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
2-[(Oct-5-en-2-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-[(Oct-5-en-2-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol: A glycoside with a similar oxane ring structure.
2-(oct-1-en-3-yloxy)-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol: Another compound with an oxane ring and an octenyl group.
Uniqueness
2-[(Oct-5-en-2-yl)oxy]oxane is unique due to its specific substitution pattern and the presence of the oct-5-en-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
63043-82-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-oct-5-en-2-yloxyoxane |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h4-5,12-13H,3,6-11H2,1-2H3 |
Clé InChI |
ZGTXBRFFPNBFAL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCC(C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


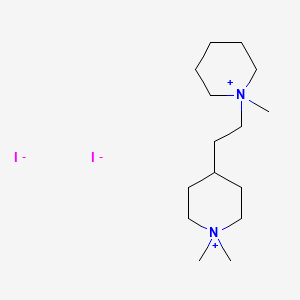
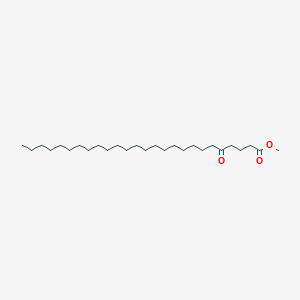
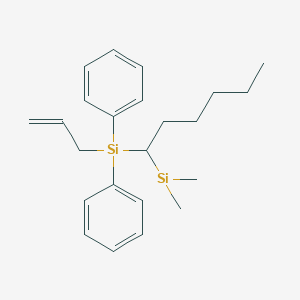
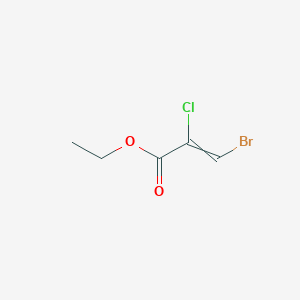
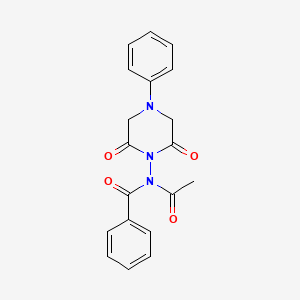

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
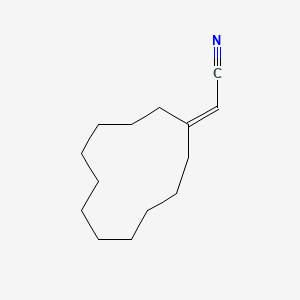
![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

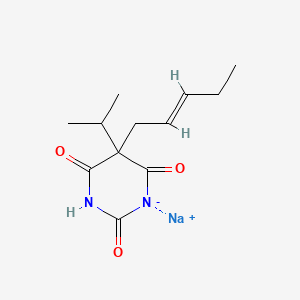

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
